![molecular formula C12H17N3 B3006536 4-甲基-2-(1-吡咯烷基)-6,7-二氢-5H-环戊[d]嘧啶 CAS No. 866049-24-3](/img/structure/B3006536.png)
4-甲基-2-(1-吡咯烷基)-6,7-二氢-5H-环戊[d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine" is a derivative of the pyrimidine class, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often explored for their potential as therapeutic agents. The compound is structurally related to various pyrimidine derivatives that have been synthesized and studied for their biological properties, such as inhibition of dihydrofolate reductases and antiviral activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the construction of the pyrimidine ring through various methods such as cyclization reactions, reductive aminations, and nucleophilic substitutions. For instance, the synthesis of 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines was achieved via reductive amination of a corresponding aldehyde with substituted indolines or by nucleophilic displacement of a bromomethyl-pyrido[2,3-d]pyrimidine with different anilines . Similarly, the synthesis of 1,3-dimethyl-5,10-methanocycloundeca[4,5]pyrrolo[2,3-d]pyrimidine derivatives involved methylation and anion-exchange reactions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be fused with other heterocyclic rings such as pyrrolo or pyrido rings. The substitution pattern on the pyrimidine ring, as well as the nature of the side chains, can significantly influence the molecular conformation and the electronic properties of the compound. For example, the structural characteristics of certain pyrimidine derivatives were elucidated using UV-vis, NMR spectral data, and X-ray crystal analyses . These techniques could be employed to analyze the molecular structure of "4-methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine."
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, redox reactions, and cycloadditions. For instance, the reactions of aminouracil with heterocumulenes led to the formation of novel pyrimido[4,5-d]pyrimidines . Additionally, the redox ability of certain pyrimidine derivatives to mimic NAD+-NADH-type reactions has been demonstrated . These reactions are crucial for understanding the reactivity and potential applications of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, lipophilicity, and stability, are important for their biological activity and pharmacokinetic profile. Compounds with optimal lipophilicity and cell penetration showed potent inhibitory activity against certain enzymes . The electrochemical properties, such as reduction potentials, can also be determined using cyclic voltammetry . These properties would need to be characterized for "4-methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine" to assess its potential as a therapeutic agent.
科学研究应用
合成与光谱研究
该化合物的最主要应用之一涉及通过多组分反应 (MCR) 进行合成。这些反应以其效率而著称,可以在一个过程中创建新的有机分子,这比传统的多步有机反应更简单、更快速。合成的化合物,包括这种化学品的衍生物,已经过评估,以了解它们的抗菌和抗真菌活性 (Tugcu & Turhan,2018 年)。
药物和抗菌用途
该化合物广泛用于药物研究,特别是作为第四代头孢吡肟生产中的侧链。它还在抗菌剂的合成中找到了应用,表明了它在开发新药和治疗方法方面的潜力 (Fu Chun,2007 年)。
癌症研究
在癌症研究中,该化合物的衍生物显示出前景。例如,基于环戊[d]嘧啶支架的化合物已表现出有效的抗增殖活性,表明它们作为抗癌剂的潜力。还发现这些化合物可抑制纯化微管蛋白的聚合,这是癌细胞生长的关键过程 (Gangjee 等人,2010 年)。
非线性光学
该化合物相关的嘧啶环在非线性光学 (NLO) 领域具有重要意义。对嘧啶衍生物的研究表明它们具有相当大的 NLO 特性,使其成为先进光电应用的候选者 (Hussain 等人,2020 年)。
化学结构和键合研究
研究还集中在相关化合物的化学结构和键合性质上。例如,对类似化合物中氢键链和 pi-pi 堆叠相互作用的研究有助于更深入地了解化学键合和分子相互作用 (Portilla 等人,2005 年)。
未来方向
The future directions for “4-methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine” and similar compounds lie in their potential for drug discovery. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles. This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds .
作用机制
Target of Action
The primary targets of the compound are yet to be definitively identified. Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that contribute to the stereochemistry of the molecule .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The influence of steric factors on biological activity has been investigated, describing the structure–activity relationship (SAR) of the studied compounds .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
A series of novel 4, 6-disubstituted pyrimidine derivatives were evaluated for in vitro activities on cancerous cell lines .
Action Environment
The suzuki–miyaura (sm) coupling reaction, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
属性
IUPAC Name |
4-methyl-2-pyrrolidin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-9-10-5-4-6-11(10)14-12(13-9)15-7-2-3-8-15/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPRFIOFWWSDHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3006453.png)
![N-ethyl-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide](/img/structure/B3006455.png)
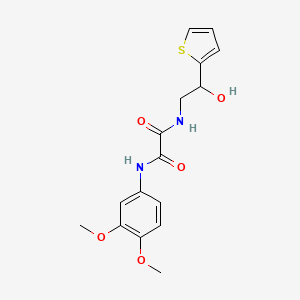
![(R)-3-[(tert-Butyloxycarbonyl)amino]hexanedioic acid 6-methyl ester](/img/structure/B3006457.png)
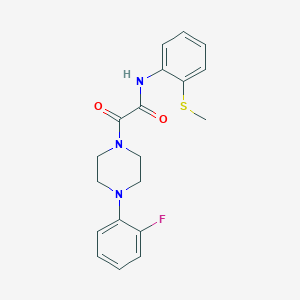
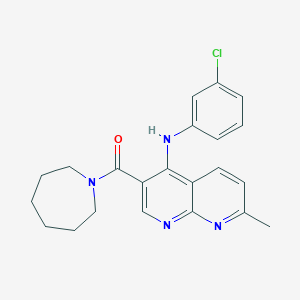
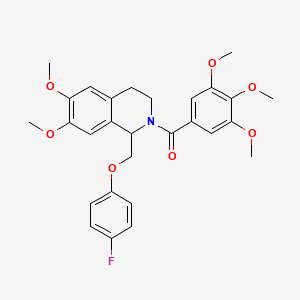
![2-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide](/img/structure/B3006466.png)
![N'-(2-Cyanophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B3006468.png)
![1-Ethyl-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B3006470.png)
![N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-2-(3-fluorophenyl)acetamide](/img/structure/B3006472.png)
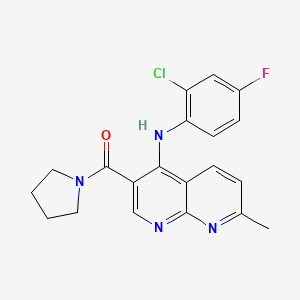
![2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3006475.png)
